tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane

Description

Chemical Structure and Key Features

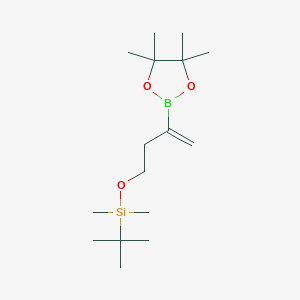

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane (CAS: 480425-30-7, molecular formula: C₁₆H₃₃BO₃Si) is a boronic ester featuring:

- A tert-butyldimethylsilyl (TBS) protecting group attached via an ether linkage.

- A but-3-enyl chain with a terminal 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group.

- An (E)-configuration at the double bond (confirmed by NMR coupling constants) .

Applications

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation. The TBS group provides steric protection, enhancing stability during synthetic workflows .

Properties

Molecular Formula |

C16H33BO3Si |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane |

InChI |

InChI=1S/C16H33BO3Si/c1-13(11-12-18-21(9,10)14(2,3)4)17-19-15(5,6)16(7,8)20-17/h1,11-12H2,2-10H3 |

InChI Key |

IGIZCTTUZKKHNQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)CCO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate boronic ester. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols.

Reduction: It can be reduced to form silanes.

Substitution: The dioxaborolane moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation yields silanols, reduction yields silanes, and substitution reactions yield various substituted silanes .

Scientific Research Applications

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane has several scientific research applications:

Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for hydroxyl and amino groups in peptide synthesis.

Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug molecules.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane involves the interaction of its silicon and boron moieties with various molecular targets. The silicon moiety can form stable bonds with carbon, oxygen, and nitrogen atoms, while the boron moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions enable the compound to act as a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Their Impact

Chain Length and Double Bond Position

Silyl Protecting Groups

Boronic Ester Substitution Patterns

Physicochemical and Spectral Data

Stability and Reactivity

- Stability : The TBS group in the target compound enhances stability against hydrolysis compared to triethylsilyl analogs . Storage under inert atmosphere (2–8°C) is recommended .

- Reactivity : The but-3-enyl chain’s conjugated double bond facilitates β-borylation in rhodium-catalyzed reactions, whereas allyl derivatives (e.g., ) exhibit faster coupling kinetics .

Biological Activity

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is a silane compound that incorporates a boron-containing moiety known for its potential applications in organic synthesis and materials science. Its biological activity is an area of growing interest due to its unique structural features that may confer specific biological properties.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 298.30 g/mol. The compound features a tert-butyl group and a dimethylsilyl group attached to a boron-containing dioxaborolane moiety.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 298.30 g/mol |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Purity | Specified as ≥95% |

Research on the biological activity of this compound is still emerging. Preliminary studies suggest that compounds containing dioxaborolane units may interact with biological systems through:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : Interaction with signaling pathways that could influence cell proliferation and apoptosis.

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of related boron-containing compounds. It was found that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The proposed mechanism involved the disruption of cellular signaling pathways essential for tumor growth.

- Neuroprotective Effects : In another study focusing on neuroprotection, compounds similar to this compound were shown to reduce oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.

Research Findings

Recent research highlighted the synthesis and biological evaluation of various boron-containing silanes. These studies indicated:

- Antioxidant Properties : Compounds demonstrated the ability to scavenge free radicals in vitro.

- Anti-inflammatory Effects : Inflammation models showed reduced cytokine production when treated with boron-modified silanes.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane?

- Methodology: The compound is synthesized via stereoselective diboration or allylboration reactions. A representative procedure involves reacting alkenols (e.g., 2-phenylbut-3-en-1-ol) with B2(pin)2 (bis(pinacolato)diboron) in the presence of Cs2CO3 and a copper catalyst (e.g., ICy·HCl/CuCl) under inert conditions. Purification is typically achieved via column chromatography (eluent: hexane/EtOAc mixtures) .

- Key Conditions:

Q. How is this compound purified, and what analytical methods confirm its identity?

- Purification: Column chromatography using hexane/EtOAc (e.g., 15:1 ratio) is standard. Molecular sieves (4 Å) may be used to absorb moisture during synthesis .

- Characterization: <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR are critical for structural confirmation. Mass spectrometry (MS) verifies molecular weight, while TLC (Rf ~0.35 in 1:9 EtOAc/hexane) monitors reaction progress .

Q. What safety precautions are essential when handling this compound?

- Safety Protocols: Use gloves, protective eyewear, and work under argon due to moisture sensitivity. Avoid heat/sparks (P210) and ensure proper ventilation. Refer to safety codes P201 (pre-handling instructions) and P102 (child safety) .

Advanced Research Questions

Q. How can stereoselectivity be controlled in diboration reactions involving this compound?

- Mechanistic Insight: Stereoselectivity arises from hydroxyl-directed diboration, where the alcohol group coordinates to the catalyst (e.g., Cu), directing boron addition to the alkene. Chiral ligands or additives (e.g., methanol) enhance enantiomeric excess .

- Case Study: In the synthesis of γ-amino boronic esters, visible-light-mediated decarboxylative radical additions with Ir(ppy)2(dtbbpy)PF6 as a photocatalyst achieve >80% yield and high stereocontrol .

Q. What strategies resolve contradictions in catalytic efficiency across reaction conditions?

- Comparative Analysis: Catalytic systems vary:

- Copper-based catalysts (e.g., CuCl/ICy·HCl) favor diboration .

- Palladium systems (e.g., IMesCuCl) are effective for cross-coupling with aryl halides .

Q. How does the tert-butyldimethylsilyl (TBS) group influence synthetic applications?

- Role of TBS: The TBS group acts as a protecting group for alcohols, enabling sequential functionalization. For example, in multi-step syntheses, TBS-protected intermediates undergo cross-coupling or annulation without compromising boronates .

Q. What are common side reactions in radical additions involving this compound, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.